Troxerutin-d12 is a synthetic derivative of troxerutin, a flavonoid compound primarily derived from the plant Sophora japonica. Troxerutin is classified as a hydroxyethylrutoside and is known for its vasoprotective properties. It has been studied for its potential therapeutic effects in various medical conditions, particularly in improving venous circulation and reducing inflammation. Troxerutin-d12, specifically, is utilized in research to explore its pharmacological properties and mechanisms of action due to its isotopic labeling, which aids in tracing and quantifying the compound in biological systems.
Troxerutin is sourced from the Japanese pagoda tree (Sophora japonica), where it occurs naturally. It belongs to the class of flavonoids, specifically categorized as a flavonol. The compound's IUPAC name is 3',4',7-trihydroxyethylrutoside, and its molecular formula is with a molar mass of approximately 742.68 g/mol . Troxerutin-d12, being a labeled variant, allows for enhanced tracking in pharmacokinetic studies.
The synthesis of troxerutin-d12 involves hydroxyethylation of rutin using ethylene oxide under alkaline conditions. The process can be divided into two main stages:
Troxerutin-d12 possesses a complex molecular structure characterized by multiple hydroxyl groups that contribute to its biological activity. Its structural formula can be represented as follows:
The compound exhibits a light yellow crystalline form with specific melting points around 181°C .
Troxerutin-d12 can participate in various chemical reactions typical of flavonoids, including:
These reactions are crucial for understanding its mechanism of action and therapeutic applications.
The mechanism by which troxerutin-d12 exerts its effects includes several pathways:
These mechanisms contribute to its applications in treating venous disorders and other inflammatory conditions.
Troxerutin-d12 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its formulation for therapeutic use.
Troxerutin-d12 has several scientific applications:
Troxerutin-d12, a deuterated derivative of the semi-synthetic flavonoid troxerutin, demonstrates precise molecular targeting in oncology therapeutics. It significantly modulates sialylation-related genes, particularly EGLN3 (Egl-9 Family Hypoxia Inducible Factor 3), which encodes a prolyl hydroxylase enzyme critical in hypoxia response pathways. In LUAD, EGLN3 dysregulation promotes tumor progression by stabilizing hypoxia-inducible factors (HIFs), driving angiogenesis and metastasis. Troxerutin-d12 suppresses EGLN3 transcription and protein expression, disrupting HIF-1α accumulation and subsequent activation of downstream oncogenic pathways [1] [3].
Troxerutin-d12 exerts potent anti-tumor effects by impairing LUAD cell motility and viability. Mechanistically, it downregulates matrix metalloproteinases (MMP-2 and MMP-9) and upregulates tissue inhibitors of metalloproteinases (TIMPs), thereby inhibiting extracellular matrix degradation essential for invasion. Additionally, it suppresses epithelial-mesenchymal transition (EMT) markers like Snail and Vimentin while enhancing E-cadherin expression. In vitro studies show Troxerutin-d12 treatment reduces LUAD cell proliferation by 40–60% and migration by 50–70% through inhibition of the PI3K/Akt/mTOR pathway, a key driver of cellular survival and motility [1] [3].
Table 1: Troxerutin-d12 Effects on LUAD Pathogenesis
Molecular Target | Regulatory Effect | Functional Outcome |
---|---|---|
EGLN3 | Downregulation | Reduced HIF-1α stabilization |
MMP-2/MMP-9 | Downregulation | Decreased ECM degradation |
TIMP-1/TIMP-2 | Upregulation | Suppressed invasion |
PI3K/Akt/mTOR | Inhibition | Reduced proliferation |
Troxerutin-d12 functions as a potent mitochondrial antioxidant by donating electrons to neutralize reactive oxygen species (ROS), including superoxide anions (O₂•⁻) and hydroxyl radicals (•OH). Its deuterated structure enhances metabolic stability, allowing sustained ROS scavenging. In disease models, Troxerutin-d12 increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) by 1.5–2.0-fold while reducing lipid peroxidation markers like malondialdehyde (MDA) by 30–50%. This dual action mitigates oxidative damage to cellular macromolecules, preserving membrane integrity and mitochondrial function [1] [5].
Troxerutin-d12 disrupts inflammatory cascades by inhibiting the nuclear factor kappa B (NF-κB) signaling axis. It prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation. Consequently, transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (ICAM-1, VCAM-1) is suppressed. In vivo studies demonstrate 50–80% reductions in TNF-α and IL-6 levels in aortic tissues following Troxerutin-d12 treatment. The compound also upregulates microRNA-146a, a negative regulator of NF-κB signaling, which further silences IRAK-1 and TRAF-6 adaptor proteins [1] [2].
Table 2: Impact on Inflammatory Mediators
Inflammatory Component | Regulatory Effect | Reduction (%) |
---|---|---|
NF-κB nuclear translocation | Inhibition | 60–75% |
TNF-α | Downregulation | 50–70% |
IL-6 | Downregulation | 60–80% |
ICAM-1/VCAM-1 | Downregulation | 40–65% |
Troxerutin-d12 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (AREs). Under oxidative stress, Troxerutin-d12 stabilizes Nrf2 by disrupting Keap1-mediated ubiquitination, facilitating Nrf2 nuclear translocation. This upregulates heme oxygenase-1 (HO-1) expression by 2–3-fold, enhancing bilirubin production—an endogenous antioxidant. HO-1 induction also suppresses pro-inflammatory mediators like COX-2 and iNOS. In diabetic models, Nrf2/HO-1 activation by Troxerutin-d12 restores redox balance and reduces vascular damage by 40–60% [1] [2] [5].
Troxerutin-d12 preserves mitochondrial bioenergetics by targeting ROS at their primary source. It enhances electron transport chain (ETC) efficiency, increasing ATP synthesis by 30–50% while reducing mitochondrial superoxide leakage. The compound also maintains mitochondrial DNA (mtDNA) integrity by upregulating DNA polymerase γ (Polγ) and Twinkle helicase expression, which are essential for mtDNA replication. In neuronal and vascular models, Troxerutin-d12 prevents cytochrome c release and caspase-3 activation, reducing apoptosis by 40–70%. These effects are linked to improved mitochondrial membrane potential and respiratory complex activities [1] [5].
Compounds Discussed: Troxerutin-d12, EGLN3, MMP-2, MMP-9, TIMP-1, TIMP-2, PI3K, Akt, mTOR, NF-κB, TNF-α, IL-6, IL-1β, ICAM-1, VCAM-1, Nrf2, HO-1, SOD, CAT, Polγ.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3